molecular formula C17H18Cl3N B1147270 rac-cis-2,3-Dichloro Sertraline Hydrochloride CAS No. 1198084-29-5

rac-cis-2,3-Dichloro Sertraline Hydrochloride

Cat. No.: B1147270
CAS No.: 1198084-29-5
M. Wt: 342.7 g/mol
InChI Key: LDIZHWJFDILCKL-VQZRABBESA-N
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Description

rac-cis-2,3-Dichloro Sertraline Hydrochloride is a chemical compound that serves as an impurity in the synthesis of Sertraline, a widely used antidepressant. The compound has the molecular formula C17H17Cl2N•HCl and a molecular weight of 342.69 . It is primarily used for research purposes and is not intended for diagnostic or therapeutic use .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-cis-2,3-Dichloro Sertraline Hydrochloride involves the reaction of 2,3-dichlorophenyl with 1,2,3,4-tetrahydro-N-methylnaphthalenamine in the presence of hydrochloric acid. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The compound is then purified using techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

rac-cis-2,3-Dichloro Sertraline Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

rac-cis-2,3-Dichloro Sertraline Hydrochloride is used extensively in scientific research, particularly in the fields of:

    Chemistry: It serves as a reference standard and impurity marker in the synthesis of Sertraline.

    Biology: The compound is used in studies to understand the biological pathways and mechanisms of Sertraline.

    Medicine: Research involving this compound helps in the development of new antidepressant drugs and the improvement of existing ones.

    Industry: It is used in the quality control and validation of Sertraline production processes.

Mechanism of Action

The mechanism of action of rac-cis-2,3-Dichloro Sertraline Hydrochloride is closely related to that of Sertraline. It primarily targets the serotonin transporter, inhibiting the reuptake of serotonin in the brain. This leads to increased serotonin levels in the synaptic cleft, which helps alleviate symptoms of depression. The compound also interacts with other molecular targets and pathways involved in mood regulation .

Comparison with Similar Compounds

rac-cis-2,3-Dichloro Sertraline Hydrochloride is unique due to its specific chemical structure and properties. Similar compounds include:

The uniqueness of this compound lies in its specific dichloro substitution pattern, which influences its chemical reactivity and biological activity .

Properties

CAS No.

1198084-29-5

Molecular Formula

C17H18Cl3N

Molecular Weight

342.7 g/mol

IUPAC Name

(1R,4R)-4-(2,3-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride

InChI

InChI=1S/C17H17Cl2N.ClH/c1-20-16-10-9-12(11-5-2-3-6-13(11)16)14-7-4-8-15(18)17(14)19;/h2-8,12,16,20H,9-10H2,1H3;1H/t12-,16-;/m1./s1

InChI Key

LDIZHWJFDILCKL-VQZRABBESA-N

SMILES

CNC1CCC(C2=CC=CC=C12)C3=C(C(=CC=C3)Cl)Cl.Cl

Isomeric SMILES

CN[C@@H]1CC[C@H](C2=CC=CC=C12)C3=C(C(=CC=C3)Cl)Cl.Cl

Canonical SMILES

CNC1CCC(C2=CC=CC=C12)C3=C(C(=CC=C3)Cl)Cl.Cl

Synonyms

(1S,4R)-4-(2,3-Dichlorophenyl)-1,2,3,4-tetrahydro-N-methylnaphthalenamine Hydrochloride; 

Origin of Product

United States

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